molecular formula C9H13ClF6N2O B12309143 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride

2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride

Cat. No.: B12309143
M. Wt: 314.65 g/mol
InChI Key: ZJHVEHUKAAOXHV-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a piperidine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .

Scientific Research Applications

2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, leading to desired biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride is unique due to the combination of trifluoromethyl groups and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability .

Properties

Molecular Formula

C9H13ClF6N2O

Molecular Weight

314.65 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C9H12F6N2O.ClH/c1-4-2-3-16-6(8(10,11)12)5(4)17-7(18)9(13,14)15;/h4-6,16H,2-3H2,1H3,(H,17,18);1H

InChI Key

ZJHVEHUKAAOXHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1NC(=O)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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